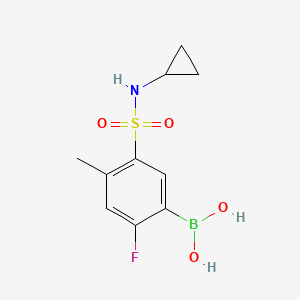(5-(N-cyclopropylsulfamoyl)-2-fluoro-4-methylphenyl)boronic acid
CAS No.: 1704121-43-6
Cat. No.: VC2888810
Molecular Formula: C10H13BFNO4S
Molecular Weight: 273.09 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1704121-43-6 |
|---|---|
| Molecular Formula | C10H13BFNO4S |
| Molecular Weight | 273.09 g/mol |
| IUPAC Name | [5-(cyclopropylsulfamoyl)-2-fluoro-4-methylphenyl]boronic acid |
| Standard InChI | InChI=1S/C10H13BFNO4S/c1-6-4-9(12)8(11(14)15)5-10(6)18(16,17)13-7-2-3-7/h4-5,7,13-15H,2-3H2,1H3 |
| Standard InChI Key | NJGSIEUOUKOIOR-UHFFFAOYSA-N |
| SMILES | B(C1=CC(=C(C=C1F)C)S(=O)(=O)NC2CC2)(O)O |
| Canonical SMILES | B(C1=CC(=C(C=C1F)C)S(=O)(=O)NC2CC2)(O)O |
Introduction
Chemical Identity and Structure
Basic Identification
Physical and Chemical Properties
Chemical Properties
From a chemical perspective, (5-(N-cyclopropylsulfamoyl)-2-fluoro-4-methylphenyl)boronic acid possesses reactivity primarily determined by its boronic acid functionality and modified by its substituents. The compound has a predicted pKa of 7.42±0.58, suggesting moderate acidity for the boronic acid group . This acidity profile influences its potential for hydrogen bonding and reactivity in various chemical transformations. The boronic acid group is known to participate in coupling reactions (particularly Suzuki-Miyaura couplings), making this compound potentially valuable as a synthetic building block in organic synthesis.
| Package Size | Price (USD) | Supplier | Last Updated |
|---|---|---|---|
| 500 mg | $543 | Matrix Scientific | December 16, 2021 |
| 1 g | $814 | Matrix Scientific | December 16, 2021 |
This pricing positions the compound as a specialty research chemical with relatively high per-gram cost, typical of complex, multifunctional boronic acids . The significant price point suggests limited production scale and specialized synthetic routes, consistent with its application in targeted research rather than large-scale industrial processes.
Comparative Analysis with Related Compounds
Structural Analogs
The chemical landscape includes several compounds structurally related to (5-(N-cyclopropylsulfamoyl)-2-fluoro-4-methylphenyl)boronic acid, offering insights through comparative analysis. A notable analog is (4-(N-cyclopropylsulfamoyl)-2-fluorophenyl)boronic acid (CAS 1704097-24-4), which differs by lacking the methyl group at the 4-position of the phenyl ring . This structural difference results in a lower molecular weight of 259.06 g/mol compared to 273.09 g/mol for our target compound . Another related compound is B-(2-Chloro-5-fluoro-4-methylphenyl)boronic acid (CAS 1612184-35-6), which features a different substitution pattern with chlorine instead of the cyclopropylsulfamoyl group .
Property Comparisons
Comparing the physicochemical properties of these related compounds provides valuable structure-property relationship insights:
| Property | (5-(N-cyclopropylsulfamoyl)-2-fluoro-4-methylphenyl)boronic acid | (4-(N-cyclopropylsulfamoyl)-2-fluorophenyl)boronic acid | B-(2-Chloro-5-fluoro-4-methylphenyl)boronic acid |
|---|---|---|---|
| Molecular Formula | C₁₀H₁₃BFNO₄S | C₉H₁₁BFNO₄S | C₇H₇BClFO₂ |
| Molecular Weight | 273.09 g/mol | 259.06 g/mol | 188.39 g/mol |
| Predicted LogP | Not available | -1.0538 | Not available |
| H-Bond Acceptors | Not available | 4 | Not available |
| H-Bond Donors | Not available | 3 | Not available |
| Rotatable Bonds | Not available | 4 | Not available |
The (4-(N-cyclopropylsulfamoyl)-2-fluorophenyl)boronic acid has a negative LogP value of -1.0538, suggesting higher hydrophilicity compared to typical boronic acids . The presence of hydrogen bond acceptors and donors (4 and 3, respectively) along with 4 rotatable bonds in this analog provides insight into the likely similar flexibility and hydrogen bonding capabilities of our target compound .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume